Acid Blue 183
Description
Contextualization within Industrial Organic Compound Research
Acid Blue 183 is primarily recognized for its applications in various industries, including textiles, paper, and leather, where it is used for dyeing and printing alfa-chemistry.comworlddyevariety.com. As an acid dye, it is water-soluble and anionic, typically employed for coloring protein fibers such as wool, silk, and nylon, as well as leather and certain synthetic fibers americanchemicalsuppliers.comworlddyevariety.commdpi.com. The dyeing process with acid dyes like this compound usually occurs under acidic conditions mdpi.com.
The industrial significance of this compound places it within the broader scope of research on industrial organic compounds, particularly synthetic dyes. Research in this area focuses on synthesis methods, application efficiency, and environmental considerations related to dye production and usage scientifictemper.comresearchgate.net.
Historical Trajectories of this compound Scholarly Investigations
Scholarly investigations into acid dyes, including the class to which this compound belongs, have a history tied to the development of synthetic dyes in the 19th century mdpi.com. The manufacturing methods for this compound involve the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with N-(4-aminophenyl)acetamide, followed by hydrolysis and condensation with chloroacetyl chloride worlddyevariety.com. This multi-step synthesis reflects the complex chemical processes developed for producing anthraquinone (B42736) dyes.
Early research likely focused on the synthesis, characterization, and application properties of such dyes in various materials mdpi.com. Investigations into dye fastness properties, such as light fastness, soaping, perspiration fastness, oxygen bleaching, and seawater fastness, have been part of the historical trajectory of understanding dye performance worlddyevariety.com.
Current Research Imperatives and Knowledge Gaps for this compound
Current research imperatives concerning this compound and similar industrial dyes often revolve around optimizing their industrial application and mitigating their environmental impact mdpi.comscientifictemper.comresearchgate.net. While this compound is used in scientific research, particularly as a staining agent in biology and medicine to visualize cells and tissues, and in assays for biomolecules, a significant area of investigation for industrial dyes is their fate in the environment alfa-chemistry.comamericanchemicalsuppliers.comscientifictemper.com.
Knowledge gaps and current challenges include developing more efficient and environmentally friendly synthesis routes, improving dye exhaustion rates in industrial processes to reduce the color intensity of wastewater, and exploring effective methods for the degradation or removal of the dye from effluents alfa-chemistry.comscientifictemper.comresearchgate.netsaspublishers.com. Research on the biodegradation of azo dyes, which share some characteristics with anthraquinone dyes in terms of environmental persistence, highlights the need for effective treatment strategies scientifictemper.comresearchgate.net. Studies on the adsorption of dyes like Acid Red 183 (a different dye but sometimes studied in similar contexts) on materials like carbon nanotubes indicate ongoing research into remediation methods adelphi.edu. The impact of environmental regulations on dye production also presents challenges in the supply chain and necessitates research into alternative dyes or production methods pylamdyes.com.
The following table summarizes some key properties of this compound based on available information:
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₅ClN₃NaO₆S | alfa-chemistry.comamericanchemicalsuppliers.comworlddyevariety.com |
| Molecular Weight | 507.88 | alfa-chemistry.comamericanchemicalsuppliers.comworlddyevariety.com |
| CAS Number | 12217-22-0 | alfa-chemistry.comamericanchemicalsuppliers.comworlddyevariety.com |
| Appearance | Dark blue powder | alfa-chemistry.comamericanchemicalsuppliers.comworlddyevariety.com |
| Solubility (Water) | Soluble | alfa-chemistry.comworlddyevariety.com |
| Solubility (Acetone) | Slightly soluble | alfa-chemistry.comworlddyevariety.com |
| Chemical Class | Anthraquinone dye | alfa-chemistry.comamericanchemicalsuppliers.comworlddyevariety.com |
| Application (Industrial) | Textile, Paper, Leather dyeing/printing | alfa-chemistry.comamericanchemicalsuppliers.comworlddyevariety.com |
| Application (Scientific) | Staining agent, Biomolecule assays | alfa-chemistry.comamericanchemicalsuppliers.com |
Detailed research findings often focus on the performance of the dye in specific applications or its behavior in environmental remediation studies. For instance, research on dye degradation explores the effectiveness of different methods, and studies on adsorption detail the capacity of various materials to remove the dye from solution saspublishers.comresearchgate.netadelphi.edu.
Properties
CAS No. |
12217-22-0 |
|---|---|
Molecular Formula |
C9H13Cl3Si |
Origin of Product |
United States |
Advanced Remediation Methodologies and Mechanistic Investigations of Acid Blue 183
Photocatalytic Degradation of Acid Blue 183: Mechanisms and Kinetic Models
Photocatalytic degradation is a promising AOP that utilizes semiconductor photocatalysts under irradiation to generate reactive species capable of breaking down organic pollutants tandfonline.commdpi.com.
Semiconductor Photocatalysis for this compound Mineralization
Semiconductor photocatalysts, such as Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO), and graphitic carbon nitride (g-C₃N₄), have been investigated for the mineralization of this compound tandfonline.comnih.govnih.govnih.gov. These materials, upon absorbing photons with sufficient energy (greater than their band gap), generate electron-hole pairs tandfonline.commdpi.com. These charge carriers can then migrate to the catalyst surface and participate in redox reactions, leading to the degradation of the dye molecule tandfonline.commdpi.com.
TiO₂, for example, is a widely used photocatalyst due to its stability, low cost, and high photocatalytic activity under UV light mdpi.com. ZnO is another semiconductor metal oxide used in photocatalysis, known for its efficiency in degrading various organic pollutants tandfonline.commdpi.com. Graphitic carbon nitride (g-C₃N₄) is a two-dimensional polymeric material with semiconductor properties that make it suitable for photocatalysis, including dye degradation americanelements.comresearchgate.netrsc.org. The photocatalytic process aims for the complete mineralization of the dye, breaking it down into simpler, less harmful substances like carbon dioxide and water tandfonline.commatec-conferences.org.
Role of Reactive Oxygen Species in this compound Photodegradation
The photocatalytic degradation of this compound is significantly influenced by the generation of reactive oxygen species (ROS) tandfonline.commdpi.comnih.govnih.govamericanelements.comnih.gov. When a semiconductor photocatalyst is irradiated, the generated electrons and holes can react with water and dissolved oxygen to form potent oxidizing species tandfonline.commdpi.com. Key ROS involved in the photodegradation mechanism include hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻) tandfonline.commdpi.comnih.govnih.govamericanelements.comnih.gov.
Hydroxyl radicals are highly reactive and can non-selectively attack organic molecules, leading to their fragmentation and degradation tandfonline.comrsc.orgmdpi.com. Superoxide radicals also contribute to the degradation process through various reaction pathways tandfonline.commdpi.comresearchgate.net. The photogenerated holes (h⁺) on the catalyst surface can also directly oxidize the dye molecules or react with water to produce hydroxyl radicals tandfonline.commdpi.com. Studies often employ radical scavengers to identify the specific ROS primarily responsible for the degradation of a particular dye mdpi.comresearchgate.net.
Quantum Yield and Efficiency Studies in this compound Photocatalysis
Data Table: Examples of Photocatalytic Degradation Efficiency for Dyes
While direct data for this compound was limited, the following table illustrates typical efficiency data reported for the photocatalytic degradation of other dyes using semiconductor photocatalysts, providing context for the potential effectiveness of these methods for this compound.
| Dye | Photocatalyst | Light Source | Degradation Efficiency (%) | Time (min) | Source Snippet |
| Reactive Blue 198 | ZnO-AAO | Visible | 98.03 | 70-90 | tandfonline.com |
| Reactive Blue 19 | Ag-doped ZnO | UV | 95 | 90 | tandfonline.com |
| Erythrosine | CuMn₂O₄/g-C₃N₄ | Visible | 91 | 90 | researchgate.net |
| Eriochrome Black T | Ni₂SiO₄ | UV | 91.8 | 90 | researchgate.net |
| Acid Black 1 | Er-doped NiAl₂O₄/Mn/GO | Ultrasound-assisted | 94.59 | 60 | researchgate.net |
Electrochemical Treatment Pathways for this compound Removal
Electrochemical methods offer alternative or complementary approaches for the removal of dyes from wastewater, involving the use of electrical energy to drive redox reactions journalssystem.comp2infohouse.orgmdpi.com.
Anodic Oxidation Mechanisms of this compound
Anodic oxidation is an electrochemical process where pollutants are degraded at the anode surface through direct or indirect oxidation rsc.orgscribd.comtuiasi.roe3s-conferences.org. In direct oxidation, the dye molecule loses electrons directly to the anode rsc.org. In indirect oxidation, highly reactive species are electrochemically generated, which then react with the dye rsc.orgtuiasi.ro. When using chloride-containing electrolytes, for instance, hypochlorite (B82951) ions (OCl⁻) can be generated, acting as strong oxidizing agents tuiasi.roresearchgate.net. Hydroxyl radicals can also be generated at the anode surface, contributing to the degradation of organic pollutants rsc.orgtuiasi.ro. The efficiency of anodic oxidation is influenced by factors such as electrode material, current density, pH, and the presence of supporting electrolytes mdpi.comtuiasi.roresearchgate.net.
Electrocoagulation and Electroflotation Principles for this compound Separation
Electrocoagulation (EC) and electroflotation (EF) are electrochemical techniques used for the separation of pollutants from wastewater journalssystem.commdpi.comscribd.comresearchgate.net. In electrocoagulation, sacrificial anodes (commonly aluminum or iron) are used to generate metal ions in situ journalssystem.commdpi.comresearchgate.net. These metal ions form hydroxides and polymeric hydroxides, which act as coagulants, destabilizing colloidal suspensions and aggregating dissolved pollutants journalssystem.commdpi.comresearchgate.net. The resulting flocs can then be removed by sedimentation or flotation journalssystem.comresearchgate.net.
Electroflotation often occurs simultaneously with electrocoagulation, where hydrogen bubbles generated at the cathode and oxygen bubbles at the anode attach to the flocs, causing them to float to the surface for easier removal journalssystem.commdpi.com. This combined electrocoagulation-electroflotation process has been shown to be effective for the removal of various dyes from aqueous solutions and real textile wastewater journalssystem.commdpi.comresearchgate.netcore.ac.uk. Parameters such as pH, initial dye concentration, treatment time, current density, and electrode material and configuration affect the efficiency of EC and EF processes journalssystem.commdpi.com.
Synergistic Electrochemical Approaches for this compound Degradation
Electrochemical oxidation is recognized as an effective method for decolorizing and eliminating dye molecules from aqueous solutions. electrochemsci.org This process can occur through direct and indirect mechanisms. electrochemsci.org In direct electrochemical oxidation, electron transfer happens directly between the electrode surface and the adsorbed dye molecules. electrochemsci.org Indirect oxidation involves the generation of mediators, such as highly oxidizing hypochlorite ions (OCl⁻) from chloride salts, which then react with the dye. tuiasi.roiwaponline.com The efficiency of electrochemical degradation is influenced by factors such as applied current density and the diffusion rates of species. tuiasi.ro The adsorption of the dye onto the electrode surface is also crucial for achieving electrooxidation. electrochemsci.org Studies on similar anthraquinone (B42736) dyes like Acid Blue 25 have shown that their redox behavior at carbon paste electrodes involves reversible systems and can be controlled by both diffusion and adsorption processes. researchgate.netabechem.ir
Adsorption Mechanisms of this compound onto Novel Sorbent Materials
Adsorption is a physical process utilized for the removal of organic dyes from aqueous solutions and industrial effluents. researchgate.net The effectiveness of adsorption is influenced by several factors, including the physicochemical properties of the adsorbent and the adsorbate, the surface chemistry and pore structure of the adsorbent, particle size, pH, temperature, and contact time. nih.gov The adsorption mechanism between the sorbent and the functional groups of the pollutant, as well as the affinity of the adsorbent, play significant roles in the adsorption process. nih.gov
Surface Chemistry and Adsorbent-Acid Blue 183 Interactions
The surface chemistry of an adsorbent is critical in determining its effectiveness for dye adsorption. For instance, the surface chemistry and pore structure of activated carbon significantly impact the adsorption of acid blue dyes. acs.org Empirical models suggest that a combination of suitable pore structure and distinct basic surface chemistry, potentially generated by sulfur- and nitrogen-based groups, is necessary to promote acid dye adsorption. acs.org Interactions such as electrostatic attraction and hydrogen bonding can facilitate the binding of dye molecules to the adsorbent surface. mdpi.compan.pl For example, the adsorption of Acid Blue 25 on pomelo pith was found to involve electrostatic and hydrogen bonding interactions. mdpi.com The pH of the solution affects both the aqueous chemistry of the dye and the surface binding sites of the adsorbent. brieflands.com
Isotherm and Kinetic Modeling of this compound Adsorption Processes
Adsorption isotherms are used to describe the relationship between the amount of adsorbate adsorbed onto the adsorbent and the equilibrium concentration of the adsorbate in solution at a constant temperature. brieflands.com Common isotherm models used to analyze adsorption equilibrium data include the Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich models. mdpi.combrieflands.comresearchgate.netsaspublishers.comsci-hub.se The parameters obtained from these models can provide insights into the adsorption mechanism, surface properties, and the affinity between the adsorbent and the adsorbate. brieflands.com
Kinetic models are employed to study the rate of the adsorption process and to understand the rate-limiting step. uctm.edu Commonly used kinetic models include the pseudo-first-order, pseudo-second-order, Elovich, and intraparticle diffusion models. mdpi.comresearchgate.netsaspublishers.comsci-hub.seuctm.eduacs.orgaaru.edu.jomdpi.com The pseudo-second-order model has been reported to describe the adsorption kinetics of some acid dyes well. mdpi.comresearchgate.netsaspublishers.comsci-hub.seacs.org The intraparticle diffusion model helps to determine if diffusion within the pores of the adsorbent is the rate-controlling step. mdpi.comsci-hub.seuctm.edu
Studies on the adsorption of acid blue dyes onto various adsorbents, such as activated charcoal and natural sepiolite, have shown that different isotherm and kinetic models can provide the best fit for the experimental data depending on the specific dye and adsorbent used. researchgate.netsci-hub.se For example, the adsorption of Acid Blue and Basic Blue dyes onto activated charcoal was found to fit the Freundlich and Langmuir isotherms, with the pseudo-second-order kinetic model providing a closer fit. researchgate.net For Acid Blue 193 adsorption onto natural sepiolite, the pseudo-second-order model best described the kinetics, and the Dubinin-Radushkevich model appeared to fit the adsorption isotherm better than others. sci-hub.se
Here is an example of how adsorption isotherm data might be presented, based on findings for similar dyes:
| Adsorbent Type | Dye Type | Isotherm Model Fit | R² Value | Source |
| Powder Activated Charcoal | Acid Blue | Freundlich, Langmuir | - | researchgate.net |
| Natural Sepiolite | Acid Blue 193 | Dubinin-Radushkevich | - | sci-hub.se |
| Pomelo Pith | Acid Blue 25 | Langmuir | - | mdpi.com |
| Activated Carbon (from bagasse) | Acid Blue | Empirical Models | - | acs.org |
Here is an example of how adsorption kinetic data might be presented:
| Adsorbent Type | Dye Type | Kinetic Model Fit | R² Value | Source |
| Powder Activated Charcoal | Acid Blue | Pseudo-second-order | - | researchgate.net |
| Natural Sepiolite | Acid Blue 193 | Pseudo-second-order | - | sci-hub.se |
| Pomelo Pith | Acid Blue 25 | Pseudo-second-order | - | mdpi.com |
Thermodynamic Parameters Governing this compound Adsorption Phenomena
Thermodynamic parameters, including changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are calculated to evaluate the feasibility, spontaneity, and nature of the adsorption process. researchgate.netsci-hub.seacs.orgaaru.edu.joresearchgate.netdergipark.org.tr A negative ΔG° indicates a spontaneous adsorption process. researchgate.netacs.orgresearchgate.netdergipark.org.tr The value of ΔH° provides information about whether the adsorption is exothermic (negative ΔH°) or endothermic (positive ΔH°). researchgate.netacs.orgresearchgate.netdergipark.org.tr ΔS° reflects the change in randomness at the solid-solution interface during adsorption. researchgate.netacs.orgresearchgate.net
Studies on the adsorption of acid dyes have shown varying thermodynamic behaviors. For example, the adsorption of Acid Blue and Basic Blue dyes onto activated charcoal was found to be chemisorptive, with computed thermodynamic parameters providing further insight. researchgate.net Adsorption of Disperse Blue 183 onto acid-activated orange peels was found to be spontaneous and endothermic. researchgate.netresearchgate.net Similarly, the adsorption of Acid Blue 25 on peach seed powder was determined to be endothermic and spontaneous. dergipark.org.tr
Here is an example of how thermodynamic data might be presented, based on findings for similar dyes:
| Adsorbent Type | Dye Type | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/K/mol) | Nature | Source |
| Activated Charcoal | Acid Blue | Computed | Computed | Computed | Chemisorbed | researchgate.net |
| Acid-Activated Orange Peels | Disperse Blue 183 | Spontaneous | Endothermic | - | Spontaneous, Endothermic | researchgate.netresearchgate.net |
| Peach Seed Powder | Acid Blue 25 | Negative | Positive | Positive | Spontaneous, Endothermic | dergipark.org.tr |
Biodegradation and Biotransformation Pathways of this compound
Biological treatment methods are considered environmentally friendly and cost-effective options for treating organic pollutants like dyes in wastewater. mdpi.com Microorganisms, including bacteria and fungi, can decolorize and degrade various dyes through biotransformation and/or biodegradation. scientifictemper.comresearchgate.net
Microbial Degradation Mechanisms of this compound Chromophores
The initial step in the biodegradation of azo dyes, which constitute a large class of organic pollutants including some acid dyes, often involves the reduction of the azo bond (-N=N-) in the chromophore group. scientifictemper.comnih.gov This cleavage breaks the conjugated system responsible for the color. mdpi.comnih.gov This step can occur intracellularly or extracellularly and typically involves the transfer of electrons. mdpi.com Enzymes such as azoreductases and laccases are known to be involved in this reduction process. mdpi.com
While this compound is an anthraquinone dye worlddyevariety.comalfa-chemistry.com, not an azo dye, the principle of enzymatic degradation targeting the chromophore structure is relevant. For anthraquinone dyes, microbial degradation can involve enzymatic catalysis to break down the complex molecular structure. mdpi.com This can lead to structural cleavage and the breakdown of chromophore groups. mdpi.com Further degradation can mineralize complex structures into simpler compounds like CO₂ and H₂O. mdpi.com
Studies on the biodegradation of other dyes provide insights into potential mechanisms. For example, Comamonas testosteroni has shown the ability to degrade aniline (B41778) blue, a triphenylmethane (B1682552) dye, through enzymatic catalysis that breaks the conjugated bond structure of benzene (B151609) rings. mdpi.com This process involves structural cleavage and the degradation of chromophore groups. mdpi.com Enzymes like short-chain dehydrogenase (SDRz) have been identified as playing a crucial role in such degradation processes. mdpi.com
Fungal consortia have also demonstrated the ability to decolorize and degrade various azo dyes, including Acid Red 183. scientifictemper.com Enzymes like manganese peroxidase have been implicated in the decolorization process by these fungal consortia. researchgate.net
The degradation of dyes can proceed through different pathways, leading to the formation of intermediate metabolites. mdpi.comresearchgate.net For instance, the biodegradation of Acid Blue 113, an azo dye, by Sphingomonas melonis B-2 involves the cleavage of the azo double bond and the degradation of the aromatic ring, with key enzymes including NADH quinone oxidoreductase, N-acetyltransferase, aromatic ring-hydroxylating dioxygenase, and CYP450 involved in pathways like benzoate (B1203000) and naphthalene (B1677914) degradation. nih.govresearchgate.net
The recalcitrant nature of some dyes, including certain azo dyes, to biodegradation is attributed to their complex chemical structures. nih.gov However, various microorganisms have shown the capability to degrade these compounds under different conditions. mdpi.com
Enzyme-Mediated Biotransformation of this compound
Enzyme-mediated biotransformation offers an environmentally friendly approach for the decolorization and degradation of synthetic dyes like this compound. Various enzymes, primarily oxidoreductases such as laccases and peroxidases, have shown potential in breaking down the complex structures of azo dyes.
Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the oxidation of phenolic compounds and aromatic amines, often leading to the cleavage of azo bonds through a free radical mechanism mdpi.comscispace.com. While laccases can act directly on some dye structures, their efficiency can be enhanced by the presence of mediators doi.org. The degradation pathway initiated by laccases typically involves asymmetric cleavage of the azo bond, followed by subsequent reactions like oxidative cleavage, desulfonation, deamination, demethylation, and dihydroxylation, depending on the specific dye structure scispace.com. Studies have shown that laccase-mediated degradation can result in less toxic products compared to some chemical methods scispace.comua.pt.
Peroxidases, such as manganese peroxidase (MnP) and lignin (B12514952) peroxidase (LiP), are also effective in dye degradation, often requiring hydrogen peroxide as an oxidant openbiotechnologyjournal.comnih.gov. These enzymes catalyze the oxidation of a wide range of organic pollutants, including dyes. Research has indicated the involvement of manganese peroxidase in the high degradation rates of certain azo dyes by fungal isolates researchgate.net. For instance, a strain of Penicillium oxalicum SAR-3 demonstrated high degradation (95-100%) of Acid Red 183, Direct Blue 15, and Direct Red 75, with notable levels of manganese peroxidase activity observed during the process researchgate.net.
The enzymatic degradation of azo dyes by bacterial azoreductases typically occurs under anaerobic conditions and involves the reductive cleavage of the azo bond, producing aromatic amines mdpi.comnih.gov. However, some bacterial strains possess enzymes like laccase, azoreductase, and lignin peroxidase that can facilitate dye degradation under aerobic conditions mdpi.com.
While specific detailed research findings solely on the enzyme-mediated biotransformation mechanism of this compound are limited in the provided context, studies on similar azo dyes like Acid Red 183 and Acid Blue 92 provide insights into the general enzymatic mechanisms involved openbiotechnologyjournal.comresearchgate.netuni-lj.si. The efficiency of enzymatic degradation is influenced by factors such as enzyme concentration, pH, temperature, and the presence of mediators doi.org.
Bioreactor Configurations and Operational Parameters for this compound Bioremediation
Bioreactor configurations and operational parameters play a crucial role in the efficiency of biological remediation processes for dyes like this compound. Various bioreactor types, including packed-bed reactors, fluidized-bed reactors, and stirred-tank reactors, can be employed for dye bioremediation. The choice of bioreactor configuration depends on factors such as the type of microorganism or enzyme used, the characteristics of the wastewater, and the desired treatment efficiency.
Operational parameters such as pH, temperature, hydraulic retention time (HRT), initial dye concentration, and the presence of co-substrates or nutrients significantly impact the performance of bioreactors. For instance, the optimal pH and temperature for enzymatic activity are critical for enzyme-mediated bioremediation doi.org. Microbial bioremediation processes are also highly sensitive to environmental conditions, requiring suitable conditions for microbial growth and enzymatic activity mdpi.com.
Studies on the bioremediation of other dyes provide relevant insights. For example, research on the biodecolorization of Acid Blue 92 by Ceratophyllum demersum L. identified optimal operational parameters using the Taguchi method, including reaction time, initial dye concentration, initial plant biomass, and pH uni-lj.si. The optimized conditions for Acid Blue 92 removal were found to be 7 days of reaction time, 20 mg/L dye concentration, 4 g of initial plant biomass, and an initial pH of 5 uni-lj.si.
Immobilization of enzymes or microbial cells within bioreactors can enhance their stability, reusability, and efficiency researchgate.net. Immobilized enzymes or cells can be retained within the reactor for longer periods, allowing for continuous operation and higher treatment capacities researchgate.net. For example, the immobilization of Penicillium chrysogenum on loofah significantly increased the degradation rate of Direct Blue 22 in a bench-scale reactor compared to free cells researchgate.net.
While specific data tables detailing bioreactor configurations and operational parameters exclusively for this compound bioremediation are not explicitly provided in the search results, the principles and findings from studies on similar dyes and general bioremediation practices are applicable. Effective bioreactor design and optimization of operational parameters are essential for achieving high decolorization and degradation rates of this compound in biological treatment systems.
Advanced Oxidation Processes (AOPs) for this compound Remediation: Mechanistic Insights
Advanced Oxidation Processes (AOPs) are powerful chemical treatment methods that involve the generation of highly reactive species, primarily hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), to degrade recalcitrant organic pollutants like this compound. AOPs are often employed when biological methods are insufficient to achieve complete mineralization of dyes.
Ozonation Kinetics and Reaction Byproducts of this compound
Ozonation is an AOP that utilizes ozone (O₃) as a strong oxidant for the degradation of organic compounds. Ozone can react with pollutants directly or indirectly through the generation of hydroxyl radicals, which are less selective but more reactive than ozone molecules mdpi.comconicet.gov.ar. The effectiveness of ozonation is influenced by factors such as ozone concentration, pH, temperature, and the presence of radical scavengers conicet.gov.ar.
The kinetics of ozonation can follow different models depending on the specific dye structure and reaction conditions. For some dyes, the decolorization reaction by ozonation follows first-order kinetics conicet.gov.ar. Ozonation primarily attacks the chromophore group of dyes, leading to decolorization mdpi.com.
However, ozonation can also lead to the formation of various byproducts, some of which may be more toxic or less biodegradable than the parent compound mdpi.comethz.ch. These byproducts can include low molecular weight aldehydes, ketones, and carboxylic acids ethz.ch. The formation of byproducts is influenced by the initial compound structure and the reaction conditions mdpi.comethz.ch. While specific details on the ozonation kinetics and reaction byproducts of this compound are not extensively covered in the provided results, studies on other dyes like Brilliant Blue and Acid Blue 92 highlight the general principles and potential byproduct formation during ozonation mdpi.comnih.gov. Short ozonation times may lead to toxicity reduction, while longer times could potentially increase toxicity due to byproduct formation nih.gov.
Fenton and Photo-Fenton Chemistry for this compound Oxidation
Fenton and photo-Fenton processes are well-established AOPs that utilize the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals (•OH) nih.govmdpi.comdeswater.com. The Fenton reaction is typically carried out under acidic conditions (optimal pH around 3) nih.gov.
The mechanism involves the catalytic decomposition of H₂O₂ by Fe²⁺ to produce •OH radicals nih.govmdpi.com. These highly reactive radicals can then attack and degrade organic dye molecules through oxidation reactions, including hydrogen abstraction and electrophilic addition nih.gov.
The photo-Fenton process enhances the Fenton reaction by utilizing UV or visible light irradiation nih.govpjoes.com. UV light can accelerate the regeneration of Fe²⁺ from Fe³⁺, leading to a higher concentration of •OH radicals and an increased degradation rate nih.govbioline.org.br. Photo-Fenton processes can also reduce iron utilization and sludge formation compared to conventional Fenton processes nih.gov.
Studies have investigated the effectiveness of Fenton and photo-Fenton processes for the degradation of various dyes, including Acid Red 183 researchgate.net. Research on Acid Red 183 degradation by Fenton and photo-Fenton processes at pilot plant scale demonstrated their effectiveness as stand-alone processes and as pretreatment for biological treatment researchgate.net. The optimal concentrations of Fe²⁺ and H₂O₂ were determined for efficient dye degradation researchgate.net.
The degradation of dyes by Fenton and photo-Fenton processes can lead to the formation of intermediate products before complete mineralization occurs researchgate.net. The efficiency of these processes is influenced by parameters such as the concentrations of Fe²⁺ and H₂O₂, pH, reaction time, and light intensity in the case of photo-Fenton nih.gov.
Data on the degradation of Acid Red 183 by Fenton and photo-Fenton processes indicate that photo-Fenton can significantly increase the degradation efficiency compared to Fenton alone bioline.org.br. For Acid Blue 161, photo-Fenton increased degradation efficiency by more than 40% due to the regeneration of Fe²⁺ through photocatalytic reactions bioline.org.br.
Here is a table summarizing potential data points related to Fenton/photo-Fenton treatment based on similar dyes:
| Dye | Process | Optimal Fe²⁺ Concentration | Optimal H₂O₂ Concentration | Optimal pH | Degradation Efficiency | Reference |
| Acid Red 183 | Fenton/Photo-Fenton | 0.4 mmol/dm³ | 0.44 mol/dm³ | 6.5 | High | researchgate.net |
| Acid Blue 161 | Fenton/Photo-Fenton | - | - | 3.5 | >40% increase with photo-Fenton | bioline.org.br |
Note: Data is based on studies of similar dyes due to limited specific data on this compound in the provided context.
Sulfate Radical-Based Oxidation Systems for this compound Degradation
Sulfate radical-based advanced oxidation processes (SR-AOPs) utilize sulfate radicals (SO₄•⁻) as the main reactive species for the degradation of organic pollutants. Sulfate radicals are typically generated by activating persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) using various methods, including heat, UV irradiation, transition metals (e.g., cobalt, iron), or carbon materials acs.orgmdpi.comresearchgate.netnih.gov.
Sulfate radicals are strong oxidants with a redox potential comparable to or higher than that of hydroxyl radicals neptjournal.com. They can degrade organic compounds through electron transfer, addition, or bond cleavage reactions neptjournal.com. SR-AOPs have shown effectiveness in degrading a wide range of dyes.
Studies have investigated the oxidative degradation of dyes using systems like Co²⁺/H₂O₂ and Co²⁺/peroxymonosulfate (PMS) neptjournal.comresearchgate.net. It has been found that the Co²⁺/PMS system can decompose certain dyes, including Acid Red 183, more quickly than the Co²⁺/H₂O₂ system neptjournal.comresearchgate.net. The degradation of Acid Red 183 in the Co²⁺/PMS system was reported to follow second-order kinetics neptjournal.comresearchgate.net.
The efficiency of SR-AOPs is influenced by factors such as the type and concentration of the oxidant and activator, pH, temperature, and the presence of interfering substances researchgate.net. For instance, in the Co²⁺/PMS system, higher concentrations of Co²⁺ and PMS can increase the dye degradation rate researchgate.net. The optimal pH for SR-AOPs can vary depending on the specific system and dye structure; some acid dyes have shown better degradability at weak alkaline conditions with Co²⁺/PMS neptjournal.com.
Thermally activated persulfate has also been applied for the degradation of dyes like Acid Blue 92 researchgate.net. Increasing the temperature can enhance the decomposition of persulfate into sulfate radicals, leading to higher degradation efficiency researchgate.net. The degradation efficiency of Acid Blue 92 increased with increasing sodium persulfate concentration researchgate.net.
While specific detailed studies on sulfate radical-based oxidation systems solely for this compound are limited in the provided context, the research on similar azo and acid dyes demonstrates the potential and mechanisms of SR-AOPs for the degradation of this class of pollutants.
Here is a table summarizing potential data points related to Sulfate Radical-Based Oxidation based on similar dyes:
| Dye | System | Activation Method | Optimal Oxidant Concentration | Optimal Activator Concentration | Optimal pH | Degradation Efficiency | Kinetics | Reference |
| Acid Red 183 | Co²⁺/PMS | Co²⁺ | High PMS | High Co²⁺ | - | Faster than Co²⁺/H₂O₂ | Second-order | neptjournal.comresearchgate.net |
| Acid Blue 92 | Persulfate | Thermal | 0.5 mM SPS | - | 5 | 86.47% | Pseudo-first-order | researchgate.net |
| Acid Blue 129 | Peroxydisulfate | UV | 2.5 mM PDS | UV | - | ~90% | Pseudo-first-order | mdpi.com |
Note: Data is based on studies of similar dyes due to limited specific data on this compound in the provided context.
Sophisticated Analytical Techniques for Acid Blue 183 Detection and Characterization
Advanced Spectroscopic Methodologies for Acid Blue 183 Analysis
Spectroscopic techniques provide valuable information about the interaction of light with this compound, allowing for its identification, quantification, and structural analysis.
UV-Vis Spectrophotometric Applications for this compound Quantification
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of colored compounds, including dyes like this compound. This method relies on the principle that substances absorb light at specific wavelengths depending on their molecular structure, particularly the presence of chromophores. The intensity of the absorbed light is directly proportional to the concentration of the analyte in solution, as described by the Beer-Lambert Law alfa-chemistry.com,.
UV-Vis spectrophotometry can be applied to quantify this compound in various samples by measuring the absorbance at its maximum wavelength (λmax). While specific λmax values for this compound were not detailed in the provided search results, similar acid dyes exhibit characteristic absorption spectra in the UV-Vis range,. The technique is valuable for monitoring the concentration of this compound in solutions, such as in studies evaluating its removal from wastewater or its degradation over time,. For instance, UV-Vis analysis has been used to denote the degradation of other azo dyes by observing the decrease in absorbance at their characteristic wavelengths. Similarly, the concentration of dyes on fabric surfaces has been determined using UV-Vis spectrophotometry. The method is relatively simple, cost-effective, and provides a straightforward approach for routine quantification of this compound in suitable matrices where spectral interference from other components is minimal.
Infrared and Raman Spectroscopy for Structural Elucidation of this compound and its Degradates
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques that provide complementary information about the molecular structure of a compound by analyzing its characteristic vibrational modes. These techniques are particularly useful for identifying functional groups and understanding the structural changes that occur during chemical reactions, including the degradation of complex molecules like this compound,.
IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser) by molecular vibrations. By analyzing the positions and intensities of the peaks in the IR and Raman spectra, it is possible to identify the presence of specific bonds and functional groups within the this compound molecule.
These spectroscopic methods can be applied to study the structural elucidation of this compound itself and to characterize the degradation products formed through various processes, such as biological or chemical treatment,. Changes in the vibrational spectra compared to the parent compound can indicate bond breaking, formation of new functional groups, or alterations in the molecular skeleton. For example, FTIR spectroscopy has been used to analyze the functional groups of degradation products of other dyes, confirming structural changes,. The combined use of both IR and Raman spectroscopy can provide a more comprehensive understanding of the molecular structure due to their different selection rules for vibrational activity. While specific IR and Raman spectra for this compound or its degradates were not available in the provided results, the general applicability of these techniques for structural analysis and monitoring degradation of organic molecules is well established,.
Fluorescence Spectroscopy for this compound Trace Detection
Fluorescence spectroscopy is a highly sensitive analytical technique that can be used for the detection and quantification of compounds that exhibit fluorescence. This method involves exciting a molecule at a specific wavelength and then measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is proportional to the concentration of the fluorescent substance. Fluorescence spectroscopy is known for its high sensitivity, making it particularly suitable for trace detection of analytes in complex matrices,.
If this compound or its degradation products are fluorescent, fluorescence spectroscopy could be a valuable tool for their trace detection in environmental samples or other matrices where high sensitivity is required,. The technique has been applied for the characterization of dissolved organic matter in water and the detection of emerging contaminants at low concentrations. While the fluorescence properties of this compound were not explicitly mentioned in the search results, the general principle of fluorescence spectroscopy allows for the detection of fluorescent compounds at much lower concentrations compared to UV-Vis spectrophotometry. Therefore, if this compound or its transformation products are found to be fluorescent, this technique would offer a sensitive approach for their analysis, potentially enabling the detection of trace levels that are not quantifiable by less sensitive methods.
Chromatographic Separations Coupled with Advanced Detection for this compound
Chromatographic techniques are essential for separating this compound from complex mixtures and for isolating its degradation products before detection and characterization. Coupling chromatography with advanced detectors enhances the specificity and sensitivity of the analysis.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique widely used for the analysis of non-volatile and thermally labile compounds, including many dyes. HPLC allows for the separation of this compound from other components in a sample matrix based on its interactions with a stationary phase and a mobile phase. This separation is typically followed by detection using techniques such as UV-Vis or Diode Array Detection (DAD), which provide quantitative information and can help in peak identification based on spectral characteristics.
Method development for HPLC analysis of this compound involves selecting appropriate stationary and mobile phases to achieve optimal separation. For polar and water-soluble acid dyes, reversed-phase HPLC with a C18 stationary phase is commonly employed,. The mobile phase often consists of a mixture of water and organic solvents, such as methanol (B129727) or acetonitrile, and may include buffers or ion-pairing reagents to improve peak shape and separation,.
While specific HPLC parameters solely for this compound were not extensively detailed in the provided results, a study on the electrochemical treatment of wastewater containing acid dyes, including Acid Red 183 and Acid Blue 127, described relevant HPLC conditions. The method utilized a Supelcosil LC-8-DB column with a mobile phase of 0.005M tetrabutylammonium (B224687) phosphate (B84403) in methanol/water at a flow rate of 1.0 mL/min. Detection was performed using a diode array detector monitoring multiple wavelengths, including 257, 321, 357, and 492 nm for Acid Red 183. These parameters provide a starting point for developing an HPLC method for this compound, given the similarities among acid dyes. HPLC is also invaluable for monitoring the disappearance of the parent dye and the formation of degradation products over time,.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation and identification of volatile and semi-volatile compounds. In the context of dye analysis, GC-MS is particularly useful for identifying volatile degradation products that may be formed when this compound is subjected to chemical, biological, or physical degradation processes,.
GC-MS involves separating the volatile components of a sample based on their boiling points and polarity in a gas chromatograph, followed by their detection and identification using a mass spectrometer. The mass spectrometer provides mass spectra that can be used to determine the molecular weight and structural fragments of the separated compounds, allowing for their identification by comparison with spectral libraries.
Since this compound is a relatively large and non-volatile molecule, direct GC-MS analysis is not typically feasible. However, its degradation can yield smaller, more volatile metabolites or by-products that are amenable to GC-MS analysis,. Examples of volatile compounds identified as degradation products of other dyes include aromatic amines, simple hydrocarbons, aldehydes, ketones, esters, and fatty acids,,,,. For less volatile degradation products, chemical derivatization may be required to make them suitable for GC analysis. GC-MS plays a vital role in elucidating the degradation pathways of this compound by identifying the structure of the resulting volatile metabolites.
Capillary Electrophoresis for this compound Isomer Separation
Capillary Electrophoresis (CE) is a powerful separation technique widely used in analytical chemistry, offering high separation efficiency, short analysis times, and low sample and reagent consumption. lumexinstruments.comusp.orgnih.gov CE is particularly well-suited for separating charged molecules and can resolve positional and optical isomers. lumexinstruments.com While direct information on the separation of this compound isomers by CE is not explicitly detailed in the search results, CE is a recognized method for dye analysis and isomer separation in general. lumexinstruments.comusp.orgnih.govresearchgate.net The separation in CE is based on the differential migration of analytes in an electric field, influenced by their charge-to-mass ratio and interactions with the capillary wall and buffer. usp.org Different CE modes, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed, with the latter being suitable for separating both charged and neutral solutes using a pseudostationary phase like micelles. usp.orgnih.gov The ability of CE to separate molecules with minute differences in charge-to-mass ratio makes it a potential technique for resolving closely related isomers of this compound. usp.org
Mass Spectrometric Applications for this compound Degradation Product Identification
Mass Spectrometry (MS) is an indispensable tool for identifying and characterizing unknown compounds, including the degradation products of dyes like this compound. asm.orgepa.gov MS provides molecular weight information and, through fragmentation, structural insights into the analyte. epa.govpublish.csiro.au The analysis of degradation products is vital for understanding the fate of this compound in the environment or during treatment processes. mdpi.comp2infohouse.org
Tandem Mass Spectrometry (MS/MS) for this compound Pathway Elucidation
Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically including fragmentation of a selected precursor ion and mass analysis of the resulting fragment ions. This technique is highly valuable for structural elucidation and can provide detailed information about the fragmentation pathways of a molecule. epa.govresearchgate.net By analyzing the fragmentation patterns of this compound and its degradation products, researchers can gain insights into the chemical transformations that occur during degradation, helping to elucidate the degradation pathway. asm.orgmdpi.commdpi.com While specific MS/MS data for this compound degradation pathways were not found, MS/MS has been successfully applied to characterize the degradation products and propose pathways for other dyes. asm.orgmdpi.comacs.org For instance, GC-MS analysis identified intermediate metabolites in the degradation pathway of aniline (B41778) blue, a triphenylmethane (B1682552) dye. mdpi.com Similarly, ESI-MS analysis was used to monitor degradation products and propose a pathway for Reactive Blue 21. asm.org
High-Resolution Mass Spectrometry for Precise Mass Determination of this compound Derivatives
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often with mass accuracies in the low parts per million (ppm) range. acs.org This precise mass information is crucial for determining the elemental composition of an analyte and confirming the identity of known compounds or potential degradation products and derivatives of this compound. publish.csiro.auacs.org HRMS can differentiate between compounds with very similar nominal masses but different elemental compositions, which is particularly useful when analyzing complex mixtures or unknown transformation products. publish.csiro.au The combination of HRMS with separation techniques like liquid chromatography (LC) allows for the accurate mass determination of individual components in a mixture. mdpi.comnih.gov While specific HRMS data for this compound derivatives were not found, HRMS has been used for the comprehensive characterization of phenolic compounds and their derivatives in other matrices. mdpi.com
Electrochemical Sensors and Biosensors for this compound Monitoring
Electrochemical sensors and biosensors offer a promising approach for the monitoring of dyes like this compound due to their advantages, including low cost, portability, simplicity of operation, and high sensitivity and selectivity. iapchem.orgnih.govacs.orgmdpi.com These sensors convert a chemical or biological recognition event into a measurable electrical signal, such as current or potential. nih.govmdpi.com
Voltammetric Techniques for this compound Quantification
Voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are widely used electrochemical methods that measure the current response of an analyte as the applied potential is varied. researchgate.netbrown.edu These techniques can be used for both qualitative and quantitative analysis of electroactive compounds. researchgate.netbrown.edu DPV, in particular, is known for its sensitivity and is often used for quantitative determination by minimizing charging currents. researchgate.netbrown.edu While direct voltammetric studies on this compound were not extensively found, voltammetry has been successfully applied for the quantitative measurement of other acid dyes, such as Acid Blue 25 and Acid Blue 9. researchgate.netmdpi.com Studies on Acid Blue 25 using CV and DPV at a carbon paste electrode demonstrated its redox behavior and allowed for the determination of detection and quantification limits. researchgate.net Similarly, voltammetric sensors have been developed for the simultaneous quantification of other food dyes like Brilliant Blue FCF (Acid Blue 9). mdpi.com
Potentiometric Sensors for this compound Detection
Potentiometric sensors measure the potential difference between a working electrode and a reference electrode under zero current conditions. nih.govmdpi.com The potential signal is logarithmically proportional to the concentration or activity of the analyte. mdpi.com These sensors often utilize ion-selective electrodes (ISEs) or modified electrodes with specific recognition elements, such as ionophores, to achieve selectivity for the target analyte. mdpi.commetrohm-dropsens.comnih.govericbakker.ch While no specific potentiometric sensors for this compound were identified in the search results, potentiometric sensors are a class of electrochemical sensors used for detecting various ionic species. mdpi.commetrohm-dropsens.comericbakker.ch Their application typically involves the use of membranes or recognition elements that selectively interact with the analyte of interest, leading to a change in potential. metrohm-dropsens.comnih.gov
Enzyme-Based Biosensors for this compound Bioremediation Monitoring
The bioremediation of azo dyes, including some acid dyes, often involves enzymatic mechanisms mdpi.com. Monitoring the effectiveness of such bioremediation processes requires sensitive and specific analytical tools. Enzyme-based biosensors offer a promising approach for this purpose.
Biosensors, in general, integrate biological recognition elements (like enzymes) with a physicochemical transducer to produce a signal proportional to the analyte concentration nih.gov. Enzyme-based biosensors are particularly valued for their high specificity and sensitivity nih.govpjoes.com. They function by utilizing the catalytic activity of immobilized enzymes to generate a measurable signal, often electrochemical or optical, in the presence of the target compound pjoes.commdpi.com.
While direct research on enzyme-based biosensors specifically for monitoring this compound bioremediation is not extensively detailed in the provided search results, the principles and applications of such biosensors in dye bioremediation monitoring are well-established for other dyes. For instance, enzymes like azoreductase and laccase are highlighted in the bioremediation of various azo dyes by bacteria and fungi mdpi.comnih.govresearchgate.net. Studies on the biodegradation of Acid Red 183 (another azo dye) by Penicillium oxalicum SAR-3 have indicated the involvement of manganese peroxidase in the decolorization process nih.govresearchgate.net.
Monitoring the activity of these enzymes or the disappearance of the dye/appearance of degradation products during bioremediation can be achieved using biosensors. Enzyme immobilization on transducer surfaces is a critical step in biosensor fabrication, enhancing enzyme stability and reducing response time mdpi.comresearchgate.net. Various immobilization methods exist, including physical adsorption, covalent binding, entrapment, encapsulation, and cross-linking mdpi.comresearchgate.net.
Research on biosensors for environmental monitoring, including the detection of pollutants like dyes and pharmaceutical residues, demonstrates the potential of enzyme-based platforms nih.govpjoes.commdpi.comresearchgate.netabechem.com. Oxidases and peroxidases, for example, have shown ability in detecting various substances through redox reactions mdpi.com. The development of biosensors for monitoring dye degradation often involves observing changes in optical properties (like absorbance or fluorescence) or electrochemical signals as the enzymatic reaction proceeds rebibio.netpjoes.com.
The application of enzyme-based biosensors for monitoring this compound bioremediation would likely involve immobilizing enzymes known to degrade azo or anthraquinone (B42736) dyes (the structural class of this compound) onto a suitable transducer. The biosensor would then detect changes related to the enzymatic activity, such as the decrease in this compound concentration or the production of specific metabolites, thereby providing a means to monitor the progress and efficiency of the bioremediation process. The development of such biosensors requires careful selection of the enzyme, optimization of immobilization techniques, and integration with a transducer capable of sensitive and selective detection.
While specific data tables directly linking enzyme-based biosensor performance to this compound bioremediation monitoring were not found, research on the enzymatic degradation of similar dyes and the development of enzyme-based biosensors for environmental pollutants provides a strong foundation for this application.
Computational and Theoretical Studies of Acid Blue 183
Quantum Chemical Calculations and Molecular Orbital Theory for Acid Blue 183
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), and molecular orbital theory are fundamental in elucidating the electronic structure of molecules. These methods allow for the prediction of molecular geometries, energy levels, charge distributions, and ultimately, chemical reactivity. nih.govplos.org While direct computational studies specifically on this compound were not extensively detailed in the provided information, the application of these techniques to similar dye molecules, such as Acid Blue 113 and Disperse Blue 183, highlights their relevance in understanding the electronic properties of this class of compounds. nih.govresearchgate.netresearchgate.net Molecular orbital theory, for instance, is crucial for interpreting electronic transitions responsible for the color of dyes. researchgate.netkvmwai.edu.in
Frontier Molecular Orbital (FMO) theory centers on the HOMO and LUMO as the primary orbitals involved in chemical reactions. youtube.comacs.org The HOMO is typically associated with a molecule's ability to donate electrons, while the LUMO is linked to its capacity to accept electrons. nih.govyoutube.com By examining the energy levels and spatial distributions of the HOMO and LUMO, researchers can predict how a molecule will interact with nucleophiles and electrophiles. youtube.com Although specific FMO analysis for this compound was not found, this type of analysis is a standard approach in computational chemistry for understanding the reactive centers and mechanisms of organic molecules, including various dyes. researchgate.netresearchgate.netacs.org
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are valuable for studying the time-dependent behavior of molecules and their interactions in various environments. nih.govmdpi.com These simulations can provide dynamic insights into how a molecule interacts with solvents or surfaces. nih.gov While the provided information mentioned MD simulations in the context of other dyes like Disperse Blue 183 and Acid Blue 25, and general applications in studying molecular interactions medchemexpress.commdpi.comresearchgate.netresearchgate.net, specific MD simulations focused solely on this compound were not detailed in the search results. Nevertheless, the principles of MD simulations are directly applicable to investigating the dynamic behavior of this compound.
The solvation dynamics of a molecule in a solvent, such as water, involves the rearrangement of solvent molecules in response to changes in the solute's electronic state or charge. fudan.edu.cn MD simulations can effectively model these dynamic processes, revealing how water molecules orient around the dye molecule and the timescale of these rearrangements. nih.govresearchgate.net Given this compound's solubility in water, understanding its solvation dynamics is crucial for comprehending its behavior in aqueous solutions, which is relevant to its applications and environmental fate. Studies on other molecules have utilized techniques like time-resolved vibrational spectroscopy and MD simulations to probe water solvation dynamics. fudan.edu.cnresearchgate.net
Investigating the intermolecular interactions between this compound and various surfaces is essential for understanding phenomena such as adsorption, staining, and potential environmental interactions. These interactions can encompass electrostatic forces, hydrogen bonding, van der Waals forces, and pi-pi interactions. mdpi.comresearchgate.netmdpi.comkennesaw.edu MD simulations, often combined with experimental studies, can be used to model and analyze these interactions at interfaces, such as the interactions between dye molecules and textile fibers or their adsorption onto different materials. mdpi.comresearchgate.netresearchgate.netkennesaw.edu Although studies on the adsorption and interactions of other dyes like Acid Blue 25 on agricultural waste have employed techniques including ab initio calculations to simulate intermolecular interactions mdpi.comresearchgate.net, specific MD simulations focusing on this compound's interactions with biological or material surfaces were not found in the provided search results.
Reaction Pathway Modeling for this compound Degradation
Reaction pathway modeling utilizes computational methods to delineate the sequence of chemical steps involved in a reaction, such as the degradation of a molecule. nih.gov This approach helps in identifying intermediate species, transition states, and activation energies, thereby providing insights into the mechanism and kinetics of the degradation process. scielo.org.za While studies on the degradation of other dyes, including azo dyes like Acid Red 183 and anthraquinone (B42736) dyes, have employed various methods to investigate reaction mechanisms scielo.org.zaresearchgate.netresearchgate.netscbt.comwhiterose.ac.uktandfonline.com, specific reaction pathway modeling for the degradation of this compound was not detailed in the provided search results. However, computational methods are valuable for understanding how complex molecules like dyes break down under different conditions, such as advanced oxidation processes or biodegradation. scielo.org.zaresearchgate.netresearchgate.nettandfonline.com
Density Functional Theory (DFT) Studies on this compound Reaction Intermediates
DFT is a widely used computational method for studying the electronic structure of molecules and predicting their properties. While direct DFT studies specifically on "this compound reaction intermediates" were not extensively found in the search results, DFT has been applied to study the degradation mechanisms and intermediates of other azo dyes and related compounds. For instance, DFT studies have been used to support the results of techniques like GC-MS and HPLC in elucidating the degradation mechanism of dyes, helping to identify degraded products and propose metabolic pathways rsc.orgnih.gov. The optimization of molecular structures and calculation of electronic properties like HOMO-LUMO band gaps using DFT can provide insights into the reactivity and transformation pathways of dyes nih.gov. Studies on other dyes also highlight the use of DFT to understand the interaction between dye molecules and catalysts or adsorbents, which can involve the formation of intermediate species during processes like photocatalytic degradation or adsorption nih.govmdpi.com.
Kinetic Rate Constant Predictions for this compound Transformation Processes
Predicting kinetic rate constants is essential for understanding the speed and efficiency of chemical transformation processes involving this compound, such as degradation or reaction with other substances. While specific predictions for this compound were not prominently featured in the search results, research on the transformation of other dyes provides relevant context. Kinetic studies often employ models like pseudo-first-order and pseudo-second-order kinetics to describe the rate of dye removal or degradation mdpi.comnih.gov. For example, the decolorization of Acid Maroon V by a bacterial consortium was best fitted with first-order kinetics, yielding a reaction kinetic rate constant (k1) of 0.328 h⁻¹ nih.gov. Similarly, the adsorption kinetics of Acid Blue 25 on pomelo pith followed pseudo-second-order kinetics with a rate constant of 0.007 g mg⁻¹ min⁻¹ mdpi.com. These studies demonstrate the application of kinetic modeling and prediction in understanding dye transformation processes, methodologies that can be applied to this compound.
Spectroscopic Property Prediction and Validation for this compound
Spectroscopic methods, such as UV-Vis and IR spectroscopy, are vital for identifying and characterizing chemical compounds and their transformation products. Computational methods can simulate these spectra, allowing for comparison and validation with experimental data.
Simulated UV-Vis and IR Spectra of this compound and its Derivatives
Computational techniques, particularly those based on DFT and Time-Dependent Density Functional Theory (TD-DFT), are used to simulate UV-Vis and IR spectra of molecules. TD-DFT calculations, combined with continuum models, have shown good performance in reproducing the experimental absorption spectra of organic molecules, including the influence of factors like protonation conicet.gov.ar. These methods can predict absorption wavelengths, excitation energies, and oscillator strengths, providing theoretical UV-Vis spectra conicet.gov.ar. For IR spectroscopy, DFT calculations can predict vibrational frequencies and intensities, generating theoretical IR spectra nih.gov. While explicit studies simulating the spectra of this compound derivatives were not found, these computational approaches are broadly applicable to organic dyes and their transformation products, allowing for the simulation of spectra for potential intermediates or degradation products of this compound.
Validation of Theoretical Spectroscopic Data with Experimental Observations
The validation of theoretical spectroscopic data involves comparing simulated spectra with experimentally obtained UV-Vis and IR spectra. This comparison is crucial for confirming the accuracy of computational models and for assisting in the interpretation of experimental results. Studies on other compounds demonstrate this validation process. For instance, the comparison of calculated and experimental IR spectra has been used to identify the presence of different isomers ru.nl. In the context of dye degradation, changes in experimental UV-Vis and FTIR spectra are used to indicate the degradation of dyes, with the disappearance of characteristic peaks serving as evidence researchgate.net. While specific validation studies for this compound were not detailed, the general approach involves overlaying simulated and experimental spectra and assessing the agreement in peak positions, intensities, and shapes. This process helps in confirming the structures of predicted intermediates or derivatives and in understanding the spectroscopic changes that occur during the transformation of this compound. Experimental UV-Vis spectra of Disperse Blue 183 (a different dye but with a similar numbering convention) show broad absorption bands, which could be compared with theoretical simulations for validation purposes researchgate.net.
Novel Synthetic Approaches and Structural Modifications of Acid Blue 183
Mechanistic Investigations of Acid Blue 183 Synthesis Pathways
Catalytic Strategies in this compound Production
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles specifically to the synthesis of this compound is not explicitly discussed in the provided documents. However, there is a growing emphasis on developing environmentally benign synthetic routes in the chemical industry, including for dye manufacturing royalsocietypublishing.orgchemmethod.com. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances through principles such as waste prevention, atom economy, the use of less hazardous chemicals and solvents, and the design of energy-efficient processes royalsocietypublishing.org. Research in green synthesis explores techniques like microwave irradiation, ultrasound assistance, mechanochemical methods, and the use of alternative solvents such as deep eutectic solvents or water royalsocietypublishing.orgchemmethod.comtandfonline.com. While these green chemistry approaches are being developed and applied in the broader field of chemical synthesis, their specific implementation for this compound production was not found in the search results.
Functionalization and Derivatization Strategies for this compound
Information regarding specific functionalization and derivatization strategies applied to this compound is limited in the provided search results. Functionalization and derivatization are common techniques used to modify the properties of molecules, including dyes, to enhance their performance or introduce new functionalities nih.govmdpi.com.
Synthesis of this compound Analogues with Modified Chromophores
The synthesis of analogues with modified chromophores is a strategy used to alter the coloristic properties, fastness, or other performance characteristics of dyes. While the concept of synthesizing dye analogues is mentioned in the context of other dye classes, such as methylene (B1212753) blue analogues (phenothiazine dyes) mdpi.com or pyridoacridine analogues beilstein-journals.org, specific research on synthesizing this compound analogues with modified chromophores was not found in the provided information. The chromophore of this compound is based on the anthraquinone (B42736) structure worlddyevariety.com. Modifications to this core structure or the attached substituents could potentially lead to analogues with altered spectral properties.
Covalent and Non-Covalent Modifications of this compound for Enhanced Properties
Specific examples of covalent or non-covalent modifications applied to this compound to enhance its properties were not found in the search results. General strategies for covalent and non-covalent modifications of various materials and biomolecules are discussed in the literature nih.govresearchgate.netnih.gov. Covalent modification involves the formation of stable chemical bonds, while non-covalent modification relies on weaker interactions such as electrostatic forces, hydrogen bonding, or van der Waals forces nih.govresearchgate.net. These techniques are used to improve properties like solubility, stability, compatibility with different materials, or to attach dyes to substrates nih.govresearchgate.net. For instance, non-covalent functionalization using small molecules like bile acid salts or organic dyes has been explored for dispersing carbon nanotubes researchgate.net. Covalent modification of proteins has been used to facilitate intracellular delivery nih.govnih.gov. While these modification strategies are broadly applicable in chemistry, their specific application to this compound for property enhancement was not detailed in the provided documents.
Polymerization and Encapsulation Strategies Involving this compound
Specific research on polymerization reactions involving this compound as a monomer or its encapsulation within polymeric matrices is not extensively reported in the provided search results. Polymerization and encapsulation are techniques used to incorporate dyes into polymers or encapsulate them within protective layers for various applications, such as controlled release, improved dispersion, or enhanced stability unl.eduresearchgate.netnih.gov. Encapsulation of other dyes, such as methylene blue, within polymeric nanoparticles like poly(lactic-co-glycolic acid) (PLGA) has been investigated for applications like photodynamic therapy nih.gov. Dyes can also be incorporated into polymer nanocomposites to enhance dyeability unl.edu. While these examples demonstrate the application of polymerization and encapsulation in the context of dyes, specific studies involving this compound were not found in the provided information.
Environmental Distribution, Fate, and Ecotoxicological Implications of Acid Blue 183 Transformation Products
Environmental Transport and Attenuation Mechanisms of Acid Blue 183 and its Metabolites
The transport and attenuation of this compound and its metabolites in the environment are influenced by various physical, chemical, and biological processes. As an anionic dye, this compound is soluble in water alfa-chemistry.comcanada.ca, which facilitates its transport in aqueous systems.
Advection-Dispersion Modeling of this compound in Aqueous Systems
Advection-dispersion modeling is a fundamental approach used to simulate the transport of solutes in aqueous environments such as rivers, lakes, and groundwater [See search results like 14, 15, 27, 30, 36]. This modeling considers the movement of a substance with the bulk flow of water (advection) and its spreading due to diffusion and variations in flow paths (dispersion) [See search results like 14, 15]. While advection-dispersion models are standard tools for assessing the fate of contaminants in water, specific parameters and validated models for simulating the transport of this compound in various aqueous systems were not found in the consulted literature. General models incorporate terms for sources, sinks, and transformations of reactive constituents scbt.com.
Sorption and Desorption Dynamics of this compound in Soil Matrices
Sorption and desorption processes play a crucial role in the attenuation and transport of chemicals in soil matrices [See search results like 24, 26]. These interactions involve the association and dissociation of chemicals with soil particles, including minerals and organic matter p2infohouse.orgresearchgate.net. For ionic dyes like this compound, sorption to soil can occur through ion-exchange processes. The extent of sorption is influenced by properties of the soil (e.g., pH, organic matter content, clay content) and the chemical properties of the dye p2infohouse.orgresearchgate.net.
Studies on the adsorption of other dyes, such as Acid Red 183, on materials like multiwall carbon nanotubes have shown that adsorption capacity can be influenced by temperature and that electrostatic attraction is a dominant interaction mechanism researchgate.net. In the case of Acid Red 183 adsorption on multiwall carbon nanotubes, the adsorption capacity was reported as 45 mg/g at 25 °C researchgate.net. While this provides insight into the potential for sorption of acid dyes, specific data on the sorption and desorption dynamics of this compound in various soil types were not identified in the searched literature. The mobility of ionic dyes in soil, sediment, and particulate matter can be high to moderate, as indicated by potentially low Koc values; however, adsorption via ion-exchange can retard leaching.
Identification and Characterization of this compound Transformation Products
The persistence and potential environmental impact of this compound are closely linked to its susceptibility to degradation and the nature of the products formed during this process. Dyes, in general, are designed for stability, which can lead to their persistence in natural environments.
Structural Elucidation of Major and Minor Degradation Intermediates
This compound, as an anthraquinone (B42736) dye, may undergo transformation in the environment through various processes, including biodegradation, photodegradation, and chemical reactions. While specific studies detailing the structural elucidation of this compound degradation intermediates were not found, research on the degradation of other dyes provides context. For instance, studies on the electrochemical treatment of Acid Red 183 indicated the formation of breakdown products, although their structures were not conclusively identified from UV data alone, suggesting the need for techniques like mass spectrometry for structural confirmation. Biodegradation of other dyes by microorganisms, such as the degradation of azo dyes by Penicillium oxalicum or Escherichia coli, can lead to the formation of various metabolites. The specific degradation pathways and the resulting intermediate structures for this compound in different environmental compartments remain to be fully characterized in the consulted literature.
Persistence Assessment of this compound Transformation Products
The persistence of transformation products is a critical factor in assessing the long-term environmental impact of a chemical. If degradation of this compound occurs, the resulting metabolites may be more or less persistent than the parent compound. Some studies on the degradation of other dyes have indicated that certain breakdown products can be resistant to further degradation. For example, in the context of Acid Blue 80, which is also an acid dye, predictive models suggested it is persistent in water, soil, and sediments canada.cacanada.ca. However, specific data on the persistence of this compound transformation products were not available in the searched literature. Assessing the persistence of these potential intermediates is crucial for understanding their potential for accumulation and long-term environmental exposure.
Advanced Approaches for Environmental Risk Assessment of this compound Derivatives
Environmental risk assessment of dyes and their derivatives involves evaluating their potential to cause harm to the environment. This typically includes assessing their exposure potential and their inherent toxicity to various organisms. For many dyes, including this compound, comprehensive environmental data may be limited.
Advanced approaches for environmental risk assessment can involve a combination of experimental studies, predictive modeling (such as QSARs), and the assessment of transformation products. While QSAR models can be used to estimate properties like toxicity when experimental data are scarce, their reliability can vary canada.ca.
General ecotoxicity data for acid dyes indicate they can be harmful to aquatic organisms, including fish, invertebrates, and algae. The toxicity can vary depending on the specific dye structure. For instance, studies on Acid Blue 80, another acid dye, suggested it has low to moderate toxicity to aquatic organisms with reported LC50 values in the range of 10-1000 mg/L for fish and invertebrates canada.cacanada.ca. Algal inhibition by dyes can sometimes be attributed to shading effects at high concentrations rather than direct toxicity.
Assessing the environmental risk of this compound derivatives requires the identification and characterization of its transformation products, evaluating their individual persistence and toxicity, and understanding their transport and fate in various environmental compartments. The lack of specific data on this compound transformation products and their ecotoxicity in the available literature highlights the need for further research in these areas to conduct a comprehensive environmental risk assessment.
In Silico Ecotoxicity Prediction for this compound Metabolites
In silico methods, such as Quantitative Structure Activity/Property Relationship (QSAR/QSPR) models, are valuable tools for predicting the potential toxicity of compounds and their metabolites acs.org. These computational approaches can provide preliminary information on toxic effects and guide in vitro and in vivo toxicity testing mdpi.com. In silico ADME/Tox profiles can predict various toxicological endpoints mdpi.comfortunejournals.com.
While specific in silico ecotoxicity predictions for this compound metabolites were not extensively detailed in the search results, research on other dyes and compounds highlights the application and potential of this approach acs.orgmdpi.comfortunejournals.com. For instance, in silico models have been used to predict the metabolism and toxicity of mycotoxins, identifying potential interactions with enzymes and predicting various toxic effects mdpi.com. Studies on other compounds have also utilized in silico tools to predict ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties, including mutagenicity and acute toxicity to aquatic organisms fortunejournals.com.
The transformation of dyes in the environment can lead to the formation of metabolites with different toxicity profiles than the parent compound mdpi.com. For example, biodegradation of azo dyes can produce potentially carcinogenic aromatic amines rsc.org. Photocatalytic degradation of some emerging pollutants has shown that transformation products can have either decreased or increased toxicity compared to the parent compounds mdpi.com. Therefore, in silico prediction of the ecotoxicity of this compound metabolites is a relevant approach to assess the potential environmental risks associated with its degradation.
Bioaccumulation and Biomagnification Potential of this compound Derivatives
Bioaccumulation refers to the uptake and retention of a compound in living tissue, often at levels higher than in the surrounding environment diva-portal.org. Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain wiley-vch.de. The potential for bioaccumulation and biomagnification is a key consideration in assessing the environmental risk of chemicals diva-portal.org.
Ionic dyes, such as this compound, are generally reported to have less bioaccumulation potential compared to non-ionic dyes and pigments, although some acid dyes may still bioaccumulate openbiotechnologyjournal.com. The release of dyes introduces the potential danger of bioaccumulation that could eventually affect humans through transport through the food chain scbt.com.
Factors influencing bioaccumulation potential include a chemical's physical-chemical properties, such as its octanol-water partition coefficient (log KOW) and octanol-air partition coefficient (log KOA) researchgate.net. Higher log KOW values generally indicate greater lipophilicity and a higher likelihood of accumulation in fatty tissues researchgate.net.
While direct studies on the bioaccumulation and biomagnification of this compound derivatives were not prominently found, research on other dyes and persistent organic chemicals provides relevant context. For example, some brominated flame retardants, including BDE 183, have shown significant bioaccumulation in aquatic organisms diva-portal.org. Studies on other persistent organic chemicals have evaluated their potential to enrich in the environment and bioaccumulate in food chains based on partitioning properties researchgate.netresearchgate.net.
The potential for bioaccumulation and biomagnification of this compound derivatives would depend on the specific chemical structures and properties of the transformation products formed during its degradation in the environment. Metabolites that are more lipophilic or persistent than the parent compound could have a higher potential for bioaccumulation and subsequent biomagnification in the food chain.
Based on the available information, while this compound itself is a water-soluble acid dye generally expected to have lower bioaccumulation potential compared to non-ionic dyes, the bioaccumulation and biomagnification potential of its transformation products would require further investigation, potentially utilizing in silico methods and targeted environmental studies.
Future Perspectives and Interdisciplinary Research Frontiers for Acid Blue 183
Integration of Artificial Intelligence and Machine Learning in Acid Blue 183 Research
The integration of artificial intelligence (AI) and machine learning (ML) presents a significant opportunity to revolutionize the study and management of this compound. While specific applications to this dye are still nascent, the broader field of textile wastewater treatment provides a clear roadmap for future research. ML algorithms can be trained on large datasets to predict, control, and optimize various processes related to the dye's life cycle.
Future research can focus on developing predictive models for the degradation of this compound under various treatment conditions. For instance, ML algorithms like Random Forest (RF) and Artificial Neural Networks (ANN) have shown high accuracy in predicting the decolorization and chemical oxygen demand (COD) reduction in textile effluents. semanticscholar.orgresearchgate.net By inputting parameters such as initial dye concentration, pH, catalyst dosage, and reaction time, these models could predict the removal efficiency of this compound in advanced oxidation or biological treatment systems, thereby reducing the need for extensive trial-and-error experimentation. semanticscholar.orgtandfonline.com
Furthermore, AI can be employed to design and optimize novel catalysts or adsorbents for this compound removal. Machine learning can analyze the relationship between material properties and adsorption capacity, guiding the synthesis of next-generation materials with enhanced performance. In manufacturing, AI could optimize the dyeing process itself, minimizing the consumption of the dye, water, and energy, thus reducing the amount of this compound released into wastewater from the outset. researchgate.net
Table 1: Potential Applications of Machine Learning Models in this compound Research
Nanotechnology Applications in this compound Remediation and Sensing
Nanotechnology offers powerful tools for both the removal of this compound from wastewater and its sensitive detection at trace levels. The unique properties of nanomaterials, such as high surface-area-to-volume ratios and enhanced catalytic activity, make them highly effective for environmental remediation. rsc.orgneptjournal.com
For remediation, nano-adsorbents like carbon nanotubes, graphene, and metal oxide nanoparticles (e.g., ZnO, Fe3O4) present a promising frontier. neptjournal.comresearchgate.net These materials can be engineered to have a high affinity for anthraquinone (B42736) dyes, leading to rapid and efficient adsorption. dntb.gov.ua Modifying conventional adsorbents, such as activated carbon, with nanosized metal oxides can further boost their adsorption capacity and facilitate easier recovery of the adsorbent from water. nih.gov Future research could focus on developing composite nanomaterials specifically tailored for this compound, potentially incorporating magnetic nanoparticles for easy separation or photocatalytic nanoparticles (like TiO2) for simultaneous adsorption and degradation.
In the realm of sensing, nanomaterial-based electrochemical sensors and optical sensors are emerging as rapid, sensitive, and cost-effective methods for detecting dyes in water. migrationletters.com Electrodes modified with materials like gold nanoparticles or carbon nanotubes can enhance the electrochemical signal of dye molecules, allowing for detection at very low concentrations. rsc.orgmigrationletters.com Similarly, fluorescent nanomaterials such as quantum dots can be designed to change their optical properties upon interaction with this compound, forming the basis of highly selective sensors. nih.govmdpi.com These nanosensors could be integrated into portable devices for real-time, on-site monitoring of industrial effluents.
Table 2: Nanomaterials in Future this compound Remediation and Sensing
Sustainability and Circular Economy Principles in this compound Life Cycle Management
Adopting sustainability and circular economy principles is crucial for the long-term management of synthetic dyes like this compound. This involves a paradigm shift from the traditional linear "take-make-dispose" model to a more regenerative, closed-loop system. sustainability-directory.comsustainability-directory.com The entire life cycle of the dye, from raw material extraction to end-of-life, must be re-evaluated.
Circular economy strategies for this compound could include:
Resource Optimization: Implementing advanced dyeing technologies that ensure higher fixation rates, thereby using less dye and generating less waste. sustainability-directory.com
Recovery and Reuse: Developing technologies to recover and purify unfixed this compound from wastewater, allowing it to be reused in subsequent dyeing cycles. gnest.org Companies like DyeRecycle are pioneering methods to extract dyes from used textiles for re-application, a concept that could be adapted for industrial effluents. leeds.ac.uk
Eco-Design: Research into modifying the molecular structure of this compound to enhance its biodegradability without compromising its performance properties. gnest.org
Table 3: Life Cycle Assessment (LCA) Stages for this compound
Emerging Challenges and Unexplored Avenues in this compound Research
Despite its widespread use, significant research gaps and challenges remain in the scientific understanding and environmental management of this compound. As an anthraquinone dye, it is known for its stability and resistance to degradation, which contributes to its persistence in the environment. nih.gov
One of the primary challenges is the potential formation of toxic intermediates during degradation. While the parent dye molecule may have a known toxicological profile, the byproducts formed during incomplete breakdown through biological or chemical treatment can sometimes be more harmful. mdpi.comnih.gov A critical and largely unexplored avenue is the comprehensive identification and toxicological assessment of the degradation products of this compound. Techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are vital for this work. nih.gov
Further research is needed to develop more effective and sustainable degradation technologies. While bioremediation using microorganisms like fungi has shown promise for some dyes, specific strains effective against this compound need to be identified and optimized. nih.govresearchgate.net For instance, the fungus Penicillium oxalicum has demonstrated the ability to degrade Acid Red 183, suggesting that related fungal systems could be explored for this compound. nih.gov
Advanced Oxidation Processes (AOPs), such as Fenton, photo-Fenton, and ozonation, are powerful methods for breaking down recalcitrant dyes. ijcce.ac.irnih.govmdpi.com However, these processes can be energy-intensive and costly. A key research frontier is the development of hybrid systems, for example, combining biological treatment with AOPs, to achieve complete mineralization in a more cost-effective and environmentally friendly manner. nih.gov Investigating the synergistic effects of these combined treatments on this compound represents a significant and unexplored research opportunity.
Table 4: Summary of Research Challenges and Future Avenues for this compound
Q & A
Q. What are the best practices for incorporating supplementary materials in this compound research papers?
- Methodological Answer :
- Limit main text to 5 key compounds; provide synthesis details for others in supplements.
- Label supplementary files with Arabic numerals (e.g., SI_1_NMR.pdf).
- Ensure hyperlinks in digital manuscripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
